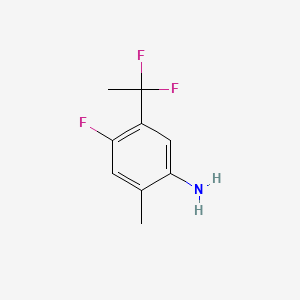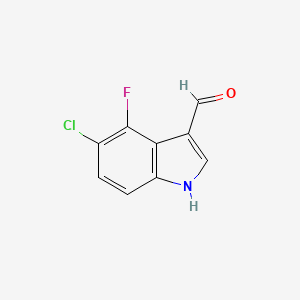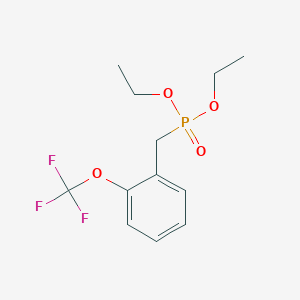
Diethyl 2-(Trifluoromethoxy)benzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(Trifluoromethoxy)benzylphosphonate is an organophosphorus compound with the molecular formula C12H16F3O4P It is characterized by the presence of a trifluoromethoxy group attached to a benzylphosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(Trifluoromethoxy)benzylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically employs Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand . The reaction conditions involve the use of a base and a suitable solvent, often under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(Trifluoromethoxy)benzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzylphosphonate moiety can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like dimethylformamide (DMF) or toluene. Microwave irradiation is often employed to accelerate the reactions and improve yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethoxy group.
Aplicaciones Científicas De Investigación
Diethyl 2-(Trifluoromethoxy)benzylphosphonate has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential antimicrobial properties, showing activity against certain bacterial strains.
Material Science: It is used in the development of novel materials with specific properties, such as flame retardants and polymer additives.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(Trifluoromethoxy)benzylphosphonate involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. In antimicrobial studies, it is believed to interfere with bacterial DNA replication or protein synthesis, leading to bacterial cell death . The exact molecular pathways and targets can vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Benzylphosphonate: Lacks the trifluoromethoxy group and has different reactivity and applications.
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate: Contains a boronic acid moiety, enhancing its antimicrobial activity.
Uniqueness
Diethyl 2-(Trifluoromethoxy)benzylphosphonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new antimicrobial agents.
Propiedades
Fórmula molecular |
C12H16F3O4P |
|---|---|
Peso molecular |
312.22 g/mol |
Nombre IUPAC |
1-(diethoxyphosphorylmethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H16F3O4P/c1-3-17-20(16,18-4-2)9-10-7-5-6-8-11(10)19-12(13,14)15/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
IGPBGGJTMWUJOA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC=CC=C1OC(F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)


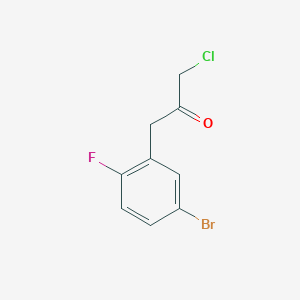

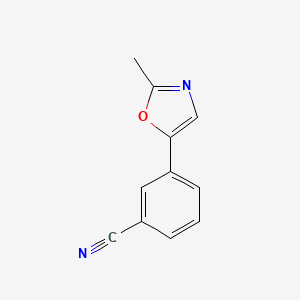
![4-Boc-2-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B15335289.png)
